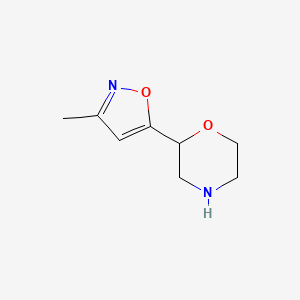
2-(3-Methyl-1,2-oxazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1,2-oxazol-5-yl)morpholine is a heterocyclic compound that features both an oxazole and a morpholine ring in its structure. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the oxazole ring, which contains both nitrogen and oxygen atoms, imparts specific reactivity and biological activity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)morpholine typically involves the formation of the oxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1,2-oxazole with morpholine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The choice of solvents and catalysts is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Methyl-1,2-oxazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are introduced or replaced using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives .
科学的研究の応用
2-(3-Methyl-1,2-oxazol-5-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)morpholine involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and target molecule .
類似化合物との比較
Similar Compounds
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine
- 2-(3-Methoxymethyl-1,2,4-oxadiazol-5-yl)morpholine
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)morpholine
Uniqueness
2-(3-Methyl-1,2-oxazol-5-yl)morpholine is unique due to the presence of the oxazole ring, which imparts specific reactivity and biological activity. Compared to similar compounds with oxadiazole rings, the oxazole ring offers different electronic properties and reactivity patterns, making it suitable for distinct applications in medicinal chemistry and industrial processes .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-(3-methyl-1,2-oxazol-5-yl)morpholine |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(12-10-6)8-5-9-2-3-11-8/h4,8-9H,2-3,5H2,1H3 |
InChIキー |
IEPMBXMCDYITET-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)




![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)



![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)



![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
